molecular formula C17H21N3O3 B5906857 2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide

2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B5906857
M. Wt: 315.37 g/mol
InChI Key: KOSMVTKSEFKMCJ-UHFFFAOYSA-N
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Description

2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of an oxazole ring, a pyrrolidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidine ring: This step may involve the reaction of the oxazole intermediate with a suitable pyrrolidine derivative.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-hydroxyphenyl)pyrrolidine-1-carboxamide
  • 2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide
  • 2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide

Uniqueness

The uniqueness of 2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-12-11-16(23-19-12)14-8-6-10-20(14)17(21)18-13-7-4-5-9-15(13)22-2/h4-5,7,9,11,14H,3,6,8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSMVTKSEFKMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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